An In-depth Technical Guide to (4-(2-Cyanoethyl)phenyl)boronic acid (CAS 905971-98-4): A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to (4-(2-Cyanoethyl)phenyl)boronic acid (CAS 905971-98-4): A Versatile Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: (4-(2-Cyanoethyl)phenyl)boronic acid, with the CAS number 905971-98-4, is emerging as a significant and versatile building block for researchers and scientists in the field of drug development. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable cyanoethyl group, makes it an invaluable tool in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its emerging role in the architecture of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (4-(2-Cyanoethyl)phenyl)boronic acid is paramount for its effective utilization in synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of (4-(2-Cyanoethyl)phenyl)boronic acid. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 905971-98-4 | [1] |
| Molecular Formula | C₉H₁₀BNO₂ | [2][1] |
| Molecular Weight | 174.99 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | General observation for arylboronic acids |
| Melting Point | Not available (decomposes) | |
| Boiling Point | 412.1±47.0 °C (Predicted) | [3] |
| Density | 1.16±0.1 g/cm³ (Predicted) | [3] |
| pKa | Estimated to be slightly lower than phenylboronic acid (8.83) due to the electron-withdrawing nature of the cyano group. | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water and nonpolar solvents like hexanes.[4] | Inferred from general solubility of phenylboronic acids[4] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of (4-(2-Cyanoethyl)phenyl)boronic acid. Below is an interpretation of the expected spectroscopic data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the boronic acid group will likely appear more downfield than those ortho to the cyanoethyl group.
-
Ethyl Protons: Two triplets corresponding to the -CH₂-CH₂-CN moiety. The methylene group adjacent to the phenyl ring (-Ar-CH₂-) would likely appear around δ 2.8-3.0 ppm, while the methylene group adjacent to the cyano group (-CH₂-CN) would be slightly further downfield, around δ 2.6-2.8 ppm.
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and can vary in chemical shift depending on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the boron atom (ipso-carbon) often showing a broader signal or being difficult to observe due to quadrupolar relaxation.[5]
-
Cyano Carbon: A signal for the nitrile carbon (-C≡N) is expected in the range of δ 115-125 ppm.
-
Ethyl Carbons: Two signals for the methylene carbons of the ethyl chain.
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A single, relatively broad signal is expected in the range of δ 28-33 ppm for the trigonal planar sp²-hybridized boron atom.[5][6]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ for the nitrile group.
-
B-O stretch: A strong band in the region of 1300-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: Signals in their characteristic regions.
Synthesis and Purification
Proposed Synthetic Workflow
A plausible precursor for the synthesis is 3-(4-bromophenyl)propanenitrile. The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthesis of (4-(2-Cyanoethyl)phenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-(4-bromophenyl)propanenitrile
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 3-(4-bromophenyl)propanenitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Gently heat the mixture to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining solution of 3-(4-bromophenyl)propanenitrile dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude (4-(2-Cyanoethyl)phenyl)boronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene/hexanes.
-
Key Applications in Drug Discovery
The synthetic utility of (4-(2-Cyanoethyl)phenyl)boronic acid is primarily centered around the reactivity of its boronic acid and cyanoethyl functionalities.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] (4-(2-Cyanoethyl)phenyl)boronic acid serves as an excellent coupling partner in these reactions to introduce the 4-(2-cyanoethyl)phenyl moiety into a target molecule.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
(4-(2-Cyanoethyl)phenyl)boronic acid (1.2 equivalents)
-
Aryl bromide or iodide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, (4-(2-Cyanoethyl)phenyl)boronic acid, and the base.
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A Versatile Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The modular nature of PROTACs, consisting of a warhead for the target protein, a ligand for the E3 ligase, and a linker, requires a diverse toolkit of chemical building blocks for their synthesis.
(4-(2-Cyanoethyl)phenyl)boronic acid is classified as a "Protein Degrader Building Block" and offers several advantages in PROTAC design:[1]
-
Linker Attachment Point: The cyanoethyl group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for linker attachment. This allows for the systematic variation of linker length and composition, which is critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Introduction of a Phenyl Group: The phenyl ring can serve as a rigid spacer within the linker, influencing the overall conformation of the PROTAC.
-
Potential for Further Functionalization: The aromatic ring can be further functionalized if necessary to fine-tune the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Caption: Role of (4-(2-Cyanoethyl)phenyl)boronic acid in PROTAC synthesis.
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: (4-(2-Cyanoethyl)phenyl)boronic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.[10]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
(4-(2-Cyanoethyl)phenyl)boronic acid is a valuable and versatile building block in the arsenal of medicinal chemists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with its potential for facile incorporation into complex molecular architectures like PROTACs, underscores its importance in modern drug discovery. The ability to readily modify the cyanoethyl group provides a strategic advantage for linker design and optimization in the development of targeted protein degraders. As the field of drug discovery continues to evolve, the demand for such adaptable and functionalized building blocks is expected to grow, positioning (4-(2-Cyanoethyl)phenyl)boronic acid as a key player in the synthesis of next-generation therapeutics.
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